molecular formula C7H9NO2S B041071 P-Toluenesulfonamide CAS No. 70-55-3

P-Toluenesulfonamide

Cat. No. B041071
Key on ui cas rn: 70-55-3
M. Wt: 171.22 g/mol
InChI Key: LMYRWZFENFIFIT-UHFFFAOYSA-N
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Patent
US05650535

Procedure details

The tosylate salt 3 (1.0 g; 0.0022 mol) was dissolved in pyridine (5.0 ml). p-Toluenesulfonyl chloride (476 mg; 0.0025 mol) was added and the reaction mixture stirred for 2 hours and concentrated. The residue was partitioned between THF/brine. The organic layer was washed with dilute HCl then with dilute K2CO3, and dried over MgSO4, and concentrated. The residue was placed on 50 g of silica and eluted with 50 mL of 50% EtOAc/heptane. The solution was concentrated to an oil which slowly crystallized to yield 913 mg (95%) of compound 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
476 mg
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)([O-])(=[O:3])=[O:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[N:23]1C=CC=CC=1>>[S:1]([NH2:23])([C:5]1[CH:11]=[CH:10][C:8]([CH3:9])=[CH:7][CH:6]=1)(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
476 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between THF/brine
WASH
Type
WASH
Details
The organic layer was washed with dilute HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with dilute K2CO3, and dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with 50 mL of 50% EtOAc/heptane
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to an oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 913 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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